FR-146687: A Technical Overview of a Potent 5α-Reductase Inhibitor
FR-146687: A Technical Overview of a Potent 5α-Reductase Inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and experimental evaluation of the dual 5α-reductase inhibitor, FR-146687.
Abstract
FR-146687, also known as FK687 or TF505, is a potent, orally active, non-steroidal dual inhibitor of both type I and type II 5α-reductase. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), this compound has demonstrated significant potential in preclinical studies for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the discovery and history of FR-146687, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and drug development professionals.
Discovery and History
FR-146687 was discovered and developed by scientists at Fujisawa Pharmaceutical Co., Ltd., a Japanese pharmaceutical company that merged with Yamanouchi Pharmaceutical Co., Ltd. in 2005 to form Astellas Pharma Inc. The initial research aimed to identify novel, potent, and selective 5α-reductase inhibitors for the management of BPH.
The seminal work on FR-146687 was published in 1997 by O. Nakayama and colleagues in the journal Prostate. This publication detailed the in vitro and in vivo pharmacological profile of FR-146687, establishing it as a dual inhibitor of both rat and human 5α-reductase isozymes. The compound was shown to be a more potent inhibitor of rat prostate 5α-reductase than finasteride, a well-established 5α-reductase inhibitor.
Mechanism of Action: Inhibition of 5α-Reductase
FR-146687 exerts its pharmacological effects by inhibiting the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT plays a crucial role in the development and progression of androgen-dependent conditions. By blocking the production of DHT, FR-146687 can effectively mitigate the androgenic signaling that drives these pathologies.
The 5α-reductase signaling pathway is a critical component of androgen action in target tissues. The inhibition of this pathway by FR-146687 is a key mechanism for its therapeutic potential.
Caption: 5α-Reductase Signaling Pathway and Inhibition by FR-146687.
Data Presentation
The following tables summarize the key quantitative data for FR-146687 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of FR-146687 against 5α-Reductase
| Enzyme Source | IC50 (nM) |
| Rat 5α-Reductase | 1.7 |
| Human 5α-Reductase | 4.6 |
Data from O. Nakayama, et al. Prostate. 1997 Jun 1;31(4):241-9.[1]
Table 2: In Vivo Effects of FR-146687 on Prostate and Seminal Vesicle Weight in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Ventral Prostate Weight Reduction (%) | Seminal Vesicle Weight Reduction (%) |
| FR-146687 | 0.1 | Significant | Significant |
| FR-146687 | > 0.1 | Dose-dependent | Dose-dependent |
Data from O. Nakayama, et al. Prostate. 1997 Jun 1;31(4):241-9.[1]
Table 3: Effect of FR-146687 on Prostatic Dihydrotestosterone (DHT) Concentration
| Species | Effect on DHT Concentration |
| Rat | Significantly reduced |
| Beagle | Significantly reduced |
Data from O. Nakayama, et al. Prostate. 1997 Jun 1;31(4):241-9.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of FR-146687.
In Vitro 5α-Reductase Inhibition Assay
This protocol outlines the determination of the inhibitory activity of FR-146687 on 5α-reductase.
Caption: Workflow for the in vitro 5α-reductase inhibition assay.
Methodology:
-
Enzyme Preparation:
-
Prostate tissue from rats or humans is homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the 5α-reductase enzyme.
-
The final microsomal pellet is resuspended in a buffer for use in the assay.
-
-
Inhibition Assay:
-
The microsomal preparation is pre-incubated with various concentrations of FR-146687.
-
The enzymatic reaction is initiated by the addition of radiolabeled testosterone (e.g., [¹⁴C]testosterone) and a cofactor (NADPH).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the steroids are extracted.
-
The substrate (testosterone) and the product (DHT) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled DHT formed is quantified using a scintillation counter.
-
The percentage of inhibition at each concentration of FR-146687 is calculated, and the IC50 value is determined.
-
In Vivo Evaluation of FR-146687 in a Rat Model of BPH
This protocol describes the assessment of the in vivo efficacy of FR-146687.
Methodology:
-
Animal Model:
-
Mature male rats are used.
-
To induce prostatic growth, castrated immature rats can be treated with testosterone propionate (TP).
-
-
Drug Administration:
-
FR-146687 is administered orally (p.o.) at various doses for a specified duration (e.g., 14 or 21 days).
-
A control group receives the vehicle.
-
-
Endpoint Evaluation:
-
At the end of the treatment period, the animals are euthanized.
-
The ventral prostate and seminal vesicles are dissected and weighed.
-
The reduction in organ weight in the treated groups compared to the control group is calculated.
-
For mechanistic studies, the concentration of DHT in the prostate tissue can be measured using gas chromatography-mass spectrometry (GC-MS).
-
Conclusion
FR-146687 is a potent dual inhibitor of 5α-reductase with demonstrated in vitro and in vivo activity. Its discovery by Fujisawa Pharmaceutical Co., Ltd. provided a valuable tool for research into androgen-dependent diseases. The data and experimental protocols presented in this technical guide offer a comprehensive resource for scientists and researchers in the field of drug development, facilitating further investigation into the therapeutic potential of 5α-reductase inhibitors. The provided visualizations of the signaling pathway and experimental workflows serve to enhance the understanding of the compound's mechanism and evaluation.
